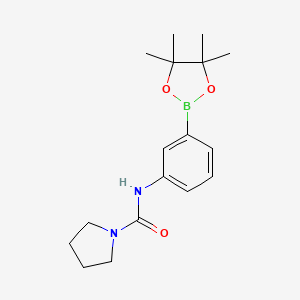

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide

Beschreibung

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide is a boron-containing compound featuring a pyrrolidine carboxamide group attached to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This structure is critical in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process widely used to form carbon-carbon bonds in organic synthesis . The boronic ester group (dioxaborolane) enhances stability and reactivity under coupling conditions, while the pyrrolidine carboxamide substituent may influence solubility and binding interactions in medicinal chemistry applications .

Eigenschaften

IUPAC Name |

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)13-8-7-9-14(12-13)19-15(21)20-10-5-6-11-20/h7-9,12H,5-6,10-11H2,1-4H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBQKFGWCHHULK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701131184 | |

| Record name | N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874299-00-0 | |

| Record name | N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874299-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable aryl halide under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods also incorporate advanced purification techniques, such as crystallization and recrystallization, to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form boron-containing alcohols or amines.

Substitution: The aryl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions include boronic acids, boronates, and substituted aryl derivatives. These products are valuable intermediates in organic synthesis and have applications in various fields of research .

Wissenschaftliche Forschungsanwendungen

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Explored for its role in the development of boron-containing drugs with unique pharmacological properties.

Wirkmechanismus

The mechanism of action of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets and influence various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of arylboronic esters with carboxamide functionalities. Below is a detailed comparison with analogous derivatives:

Table 1: Comparative Analysis of Boron-Containing Carboxamide Derivatives

Key Differences and Implications

Pyridine-based analogs (e.g., CAS 1313738-91-8) exhibit electron-withdrawing effects, enhancing boron center electrophilicity for faster coupling .

Ring System Variations: Cyclopropanecarboxamide (CAS 1031747-40-6) introduces a rigid, non-planar structure, which may reduce solubility but improve metabolic stability in drug candidates . Pyrazole derivatives (e.g., CAS 852227-94-2) provide nitrogen-rich heterocycles, useful in coordination chemistry or as kinase inhibitors .

Functional Group Diversity :

- Halogenated derivatives (e.g., chloro-substituted) expand utility in sequential cross-couplings, enabling access to polyfunctionalized biaryls .

Critical Notes

Purity and Storage :

- Most derivatives (e.g., CAS 2246877-79-0) require refrigeration (2–8°C) to prevent boronic ester hydrolysis .

Commercial Availability :

- Suppliers include Enamine Ltd. (CAS 874290-95-6), Combi-Blocks (CAS 2246877-79-0), and Hairui Chem (piperidine analogs) .

Synthetic Challenges :

- Steric bulk in ortho-substituted derivatives complicates purification, often necessitating chromatography .

Biologische Aktivität

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

- Molecular Formula : C16H22BNO3

- Molecular Weight : 293.17 g/mol

- CAS Number : Not explicitly stated but related compounds have CAS numbers in the range of 181219-01-2 and 879486-47-2.

The presence of the boron-containing dioxaborolane moiety is critical for its biological activity, as boron compounds are known to interact with various biological targets.

Research indicates that compounds containing dioxaborolane groups can exhibit various biological activities such as:

- Inhibition of Enzymes : The compound may inhibit serine proteases like thrombin, which plays a crucial role in blood coagulation. Modifications in similar compounds have shown enhanced potency and selectivity against thrombin .

- Anti-inflammatory Properties : Similar derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

Pharmacological Studies

Several studies have evaluated the pharmacological profiles of related compounds:

- Thrombin Inhibition : A study highlighted the effectiveness of modified pyrrolidine derivatives in inhibiting thrombin with improved stability and selectivity compared to traditional anticoagulants .

- Cytotoxicity and Antimicrobial Activity : Compounds derived from similar structures were tested against various bacterial strains, showcasing antimicrobial properties. For instance, derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

- Cytokine Production Inhibition : Research on amidrazone-derived pyrrole compounds indicated that certain derivatives could significantly inhibit cytokine production in immune cells .

Case Study 1: Thrombin Inhibition

A specific derivative was tested for its ability to inhibit thrombin activity in vitro. Results showed a dose-dependent inhibition with an IC50 value significantly lower than that of standard thrombin inhibitors like dabigatran etexilate. This indicates potential for development as a therapeutic agent in anticoagulation therapy.

Case Study 2: Anti-inflammatory Effects

In a controlled study involving PBMCs stimulated with lipopolysaccharides, the compound demonstrated a marked reduction in IL-6 production at concentrations as low as 100 nM. This suggests a promising role in managing inflammatory conditions.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C16H22BNO3 |

| Molecular Weight | 293.17 g/mol |

| Biological Activity | Thrombin inhibition, anti-inflammatory |

| IC50 (Thrombin) | < 10 µM (in vitro) |

| Cytokine Inhibition | IL-6 production reduced by 92% at 100 nM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.